molecular formula C22H35NO5S B1629432 Tiliquinol dodecylsulfate CAS No. 22816-64-4

Tiliquinol dodecylsulfate

Cat. No.: B1629432
CAS No.: 22816-64-4
M. Wt: 425.6 g/mol
InChI Key: DBWLCXCIULUFPA-UHFFFAOYSA-N
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Description

Tiliquinol dodecylsulfate is a chemical salt composed of tiliquinol and a dodecylsulfate anion. The dodecylsulfate (or lauryl sulfate) moiety is a well-characterized anionic surfactant . As an ionic detergent, sodium dodecyl sulfate (SDS) is widely used in biochemical research for its ability to disrupt non-covalent bonds in proteins, leading to denaturation and unfolding . This mechanism is foundational to techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins primarily by molecular weight . The dodecylsulfate ion is known to interact with and inhibit the activity of various enzymes, including lysozyme, which can be beneficial in protocols for nucleic acid extraction to protect against nuclease degradation . The specific research applications and pharmacological profile of the tiliquinol component are not well-documented in publicly available scientific literature. Researchers interested in this compound should conduct their own thorough characterization to determine its solubility, stability, mechanism of action, and specific research utilities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

dodecyl hydrogen sulfate;5-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O4S.C10H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-12H2,1H3,(H,13,14,15);2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWLCXCIULUFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22816-64-4
Record name Sulfuric acid, monododecyl ester, compd. with 5-methyl-8-quinolinol (1:1)
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Record name Tiliquinol dodecylsulfate
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Record name 8-hydroxy-5-methylquinolinium decyl sulphate
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Record name TILIQUINOL DODECYLSULFATE
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Synthetic Methodologies and Chemical Derivatization of Tiliquinol Dodecylsulfate

Precursor Synthesis and Purification Strategies for 5-Methylquinolin-8-ol

The synthesis of 5-methylquinolin-8-ol, the heterocyclic core of Tiliquinol (B1210629) dodecylsulfate, can be achieved through various established methods for quinoline (B57606) synthesis. A common approach involves the Skraup synthesis or its modifications, which utilize the reaction of an aniline (B41778) derivative with a glycerol (B35011), an oxidizing agent, and sulfuric acid. For 5-methylquinolin-8-ol, a suitable precursor would be an appropriately substituted aminophenol.

A documented method for synthesizing heteroring-unsubstituted quinolines involves the cyclization of anilines with acrolein diethyl acetal (B89532). scispace.com This method is noted for producing quinolines with various substitutions on the phenyl ring in moderate to high yields without the use of harsh oxidants or extended reaction times. scispace.com One specific example details the reaction of methyl aminophenol with acrolein diethyl acetal in the presence of 1M HCl, followed by refluxing for 24 hours to yield 5-methylquinolin-8-ol. scispace.com

Purification of the synthesized 5-methylquinolin-8-ol is crucial to ensure the quality of the final product. Standard laboratory techniques such as recrystallization or column chromatography are employed. evitachem.comjmaterenvironsci.com For instance, after neutralization, the crude product can be extracted with a solvent like dichloromethane (B109758) (CH₂Cl₂) and purified by column chromatography using a mixture of ethyl acetate (B1210297) and hexanes as the eluent. scispace.com The purity of the final compound is typically verified using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. jmaterenvironsci.com

Synthetic Routes for Dodecyl Sulfate (B86663) Moiety Formation

The dodecyl sulfate anion is a key component of Tiliquinol dodecylsulfate. Its synthesis is analogous to the industrial preparation of sodium dodecyl sulfate (SDS). A common method involves the sulfonation of dodecanol (B89629) (lauryl alcohol). acs.org This reaction can be carried out using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The resulting dodecylsulfuric acid is then neutralized.

In a typical laboratory-scale synthesis, dodecanol is reacted with a sulfonating agent, followed by a neutralization step to yield the dodecyl sulfate salt. acs.org The purification of the resulting dodecyl sulfate can be achieved through crystallization. For instance, large crystals of sodium dodecyl sulfate can be formed, filtered, and rinsed with ice water. acs.org

Reaction Mechanisms and Conditions for this compound Synthesis

The final step in the synthesis of this compound is the reaction between the two precursors, 5-methylquinolin-8-ol and dodecylsulfuric acid. This is essentially an acid-base reaction where the basic nitrogen atom of the quinoline ring or the phenolic hydroxyl group of 5-methylquinolin-8-ol is protonated by the acidic dodecylsulfuric acid, leading to the formation of a salt.

Classical Synthetic Approaches

The classical synthesis of this compound would involve mixing equimolar amounts of purified 5-methylquinolin-8-ol and dodecylsulfuric acid in a suitable solvent. The choice of solvent is critical to facilitate the reaction and subsequent isolation of the product. The reaction is typically carried out under controlled temperature conditions to ensure the formation of a stable salt and to minimize potential side reactions. The resulting this compound salt can then be isolated by filtration or evaporation of the solvent.

Traditional methods for the synthesis of the quinoline precursor often have drawbacks such as long reaction times, the use of hazardous chemicals, high temperatures, and the generation of significant waste. nih.gov

Modern Green Chemistry Techniques in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods for quinoline derivatives. nih.govbenthamdirect.comzenodo.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.com

For the synthesis of the 5-methylquinolin-8-ol precursor, green chemistry techniques could include the use of:

Microwave irradiation: This can significantly reduce reaction times and improve yields. benthamdirect.com

Ultrasonic irradiation: Another energy-efficient method to promote the reaction. zenodo.orgijpsjournal.com

One-pot synthesis: Combining multiple reaction steps into a single pot reduces waste and simplifies the process. nih.gov

Environmentally friendly catalysts and solvents: Replacing hazardous reagents and solvents with greener alternatives. ijpsjournal.com For example, formic acid has been explored as a versatile and environmentally friendly catalyst for quinoline synthesis. ijpsjournal.com

For the formation of the dodecyl sulfate moiety, the use of water as a solvent in the presence of a surfactant catalyst like sodium dodecyl sulfate itself (in micellar form) has been shown to be an effective and greener approach for related syntheses. tandfonline.comtandfonline.com This method offers advantages such as ambient reaction conditions, the use of a renewable catalyst, and excellent product yields. tandfonline.comtandfonline.com

The final salt formation step can also be optimized using green principles by selecting a solvent with a low environmental impact and developing efficient work-up procedures that minimize waste generation.

Yield Optimization and Process Development for Research-Grade this compound

Optimizing the yield and developing a robust process for the synthesis of research-grade this compound involves a systematic study of various reaction parameters.

Table 1: Parameters for Yield Optimization

ParameterDescription
Reactant Stoichiometry Varying the molar ratio of 5-methylquinolin-8-ol to dodecylsulfuric acid to find the optimal balance for complete reaction and minimal unreacted starting materials.
Reaction Temperature Investigating the effect of temperature on reaction rate and product stability.
Solvent Selection Testing a range of solvents to identify one that provides good solubility for the reactants and facilitates product isolation with high purity.
Catalyst (if applicable) For the precursor synthesis, screening different catalysts and optimizing their loading to maximize efficiency.
Reaction Time Monitoring the reaction progress over time to determine the point of maximum conversion.
Purification Method Developing an efficient purification protocol, such as recrystallization with an optimal solvent system or chromatography with an appropriate stationary and mobile phase, to achieve high purity.

Process development for research-grade material would also involve ensuring the reproducibility of the synthesis and the consistent quality of the final product. This includes thorough characterization of the compound using techniques like NMR, mass spectrometry, and elemental analysis to confirm its identity and purity. jmaterenvironsci.comnih.gov

Exploration of Analogues and Structural Modifications of this compound

The exploration of analogues and structural modifications of this compound can lead to compounds with potentially enhanced or different properties. These modifications can be made to either the quinoline ring or the dodecyl sulfate chain.

Modifications to the Quinoline Ring:

Substitution at different positions: Introducing various functional groups (e.g., halogens, alkyl, aryl, or heterocyclic groups) at different positions on the quinoline ring can significantly alter the compound's properties. For example, the synthesis of 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol involves the reaction of 5-chloro-8-hydroxyquinoline (B194070) with dipentylamine. smolecule.com

Introduction of different substituents at the 5-position: Instead of a methyl group, other alkyl or functional groups could be introduced.

Modification of the hydroxyl group: The hydroxyl group at the 8-position can be a site for further derivatization.

Table 2: Examples of Synthesized Quinolin-8-ol Analogues

Compound NamePrecursorReactantReference
5-((Vinyloxy)methyl)quinolin-8-ol8-hydroxyquinoline (B1678124) derivativeVinyl halide evitachem.com
5-[(Benzyloxy)methyl]quinolin-8-olQuinoline derivativeBenzyloxy methyl halide evitachem.com
5-((4-phenylpiperazin-1-yl) methyl) quinolin-8-ol5-(chloromethyl) quinolin-8-ol1-phenyl piperazine jmaterenvironsci.com
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol5-(chloromethyl) quinolin-8-ol hydrochloride1H-imidazole nih.gov

Modifications to the Dodecyl Sulfate Chain:

Varying the alkyl chain length: Synthesizing analogues with shorter or longer alkyl chains (e.g., octyl sulfate or hexadecyl sulfate) could influence the surfactant properties of the molecule.

Introducing branching or unsaturation: Modifying the structure of the alkyl chain could also lead to changes in its physical and chemical properties.

The synthesis of these analogues would follow similar synthetic strategies, involving the preparation of the modified precursors followed by the salt formation reaction. The exploration of such structural modifications is a common strategy in medicinal chemistry to develop compounds with improved activity and a better property profile. nih.gov

Substituent Effects on Synthetic Efficiency and Compound Stability

The formation of this compound is fundamentally an acid-base reaction resulting in a salt. The efficiency of this synthesis and the stability of the resulting salt are influenced by the electronic and steric properties of substituents on the Tiliquinol (5-methylquinolin-8-ol) ring.

Tiliquinol itself is a derivative of 8-hydroxyquinoline. nih.gov The synthesis of such quinoline scaffolds can be achieved through established methods like the Skraup or Friedländer synthesis. smolecule.com For instance, the Skraup synthesis involves the condensation of glycerol with an aniline derivative in the presence of sulfuric acid. smolecule.com A more modern approach might involve the cyclization of anilines with acrolein diethyl acetal. scispace.com

The core of this compound's formation lies in the reaction between the basic Tiliquinol molecule and the acidic dodecyl hydrogen sulfate. The basicity of the nitrogen atom in the quinoline ring and the acidity of the 8-hydroxyl group are key to this interaction. The methyl group at the 5-position of the Tiliquinol ring, being an electron-donating group, influences these properties through inductive and hyperconjugation effects. smolecule.com This electron donation increases the basicity of the quinoline nitrogen, potentially facilitating a more efficient reaction with the acidic dodecyl hydrogen sulfate.

General studies on substituted 8-hydroxyquinolines indicate that the nature of the substituent significantly impacts the electronic distribution and aromaticity of both the benzene (B151609) and pyridine (B92270) rings. researchgate.net For example, halogen substituents act as σ-electron withdrawing and π-electron donating groups, while a nitro group is both a σ- and π-electron withdrawing substituent. researchgate.net These electronic shifts would directly affect the pKa of the quinoline nitrogen and the 8-hydroxyl group, thereby influencing the equilibrium of the salt formation reaction.

Table 1: Predicted Influence of Substituents on this compound Synthesis and Stability

Substituent Type at various positionsPredicted Effect on Synthetic EfficiencyPredicted Effect on Compound Stability
Electron-donating groups (e.g., -CH3, -OCH3)Likely increase due to enhanced basicity of the quinoline nitrogen.May vary depending on the position and steric factors.
Electron-withdrawing groups (e.g., -NO2, -Cl)Likely decrease due to reduced basicity of the quinoline nitrogen.May increase stability through favorable crystal packing interactions.
Bulky substituents near the 8-hydroxyl groupMay decrease efficiency due to steric hindrance.Could disrupt crystal packing, potentially decreasing stability.

Derivatization Strategies for Enhanced Research Utility

The chemical structure of this compound offers multiple avenues for derivatization to create new molecules with potentially enhanced or novel properties for research applications. These strategies can target either the Tiliquinol moiety or, in principle, the dodecylsulfate chain.

Derivatization of the Tiliquinol Moiety

The Tiliquinol scaffold is rich in reactive sites, making it a versatile platform for chemical modification. Key reactions include:

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. smolecule.comrsc.org For instance, nitroxoline (B368727) is produced by the nitration of 8-hydroxyquinoline. rsc.org

Nucleophilic Substitution: If a halogen substituent is present on the Tiliquinol ring, it can be displaced by various nucleophiles to introduce a wide range of functionalities. smolecule.com

Mannich Reaction: Aminomethylated derivatives of 8-hydroxyquinolines can be synthesized via the Mannich reaction, which has been used to create compounds with diverse pharmacological activities. jmaterenvironsci.com

Sulfonamide Formation: The synthesis of 8-hydroxyquinoline-5-sulfonamides has been reported, demonstrating another route to functionalized derivatives. researchgate.net

Quaternary Ammonium (B1175870) Salts: The nitrogen atom of the quinoline ring can be quaternized by reacting with long-chain alkyl halides to form cationic surfactants. nih.govresearchgate.net This would transform the neutral Tiliquinol into a cationic species, which could then be paired with a different counter-ion than dodecylsulfate.

Oxidation: Tiliquinol can be oxidized to form quinone derivatives, which may possess altered biological activities. smolecule.com

Condensation Reactions: The 8-hydroxyl group can participate in condensation reactions with various reagents to form ethers or esters.

These derivatization strategies allow for the systematic modification of Tiliquinol's properties, such as its lipophilicity, metal-chelating ability, and biological target specificity. For example, the introduction of different substituents on the anilide ring of 8-hydroxyquinoline derivatives has been shown to influence their antiviral activity, with lipophilicity and electron-withdrawing properties playing a role. mdpi.com

Table 2: Potential Derivatization Reactions for the Tiliquinol Moiety

Reaction TypeReagents/ConditionsPotential Functional Group Introduced
NitrationConcentrated nitric and sulfuric acids-NO2
HalogenationN-halosuccinimide-Cl, -Br, -I
Mannich ReactionFormaldehyde, secondary amine-CH2-NR2
SulfonylationChlorosulfonic acid, followed by amine-SO2NHR
QuaternizationAlkyl halide-N+R
OxidationOxidizing agentQuinone

Derivatization for Specific Research Applications

The purpose of derivatization is often to enhance a compound's utility for a specific research goal. For example:

Probing Biological Mechanisms: Introducing fluorescent tags or radiolabels through derivatization can enable the tracking of the molecule within biological systems, helping to elucidate its mechanism of action. The synthesis of radioiodinated pyrazole (B372694) derivatives for targeted therapy is an example of this approach. nih.gov

Improving Pharmacokinetic Properties: Modifications can be made to improve a compound's solubility, membrane permeability, or metabolic stability. The synthesis of Intetrix, a drug containing this compound, involves chemical modifications to enhance the antimicrobial properties of its components. evitachem.com

Structure-Activity Relationship (SAR) Studies: The systematic synthesis of a library of derivatives with varied substituents allows for the exploration of how different parts of the molecule contribute to its biological activity. This is a fundamental approach in drug discovery. mdpi.com

Development of Novel Materials: Derivatives of 8-hydroxyquinoline, such as its aluminum complex, are used in organic light-emitting diodes (OLEDs), and modifying the substituents on the quinoline ring can tune the luminescence properties. wikipedia.org

While specific derivatization strategies for the entire this compound compound are not extensively documented, the principles of organic synthesis and medicinal chemistry provide a clear roadmap for creating a diverse range of analogs for further research.

Advanced Spectroscopic and Analytical Characterization Techniques for Tiliquinol Dodecylsulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and conformation of a molecule in solution. For Tiliquinol (B1210629) dodecylsulfate, which consists of an aromatic quinolinol moiety and a long aliphatic sulfate (B86663) chain, NMR is crucial for verifying the identity and purity of both components.

Proton and Carbon-13 NMR Assignments and Spectral Interpretation

The ¹H and ¹³C NMR spectra of Tiliquinol dodecylsulfate would exhibit distinct signals corresponding to the Tiliquinol and dodecyl sulfate ions. The chemical shifts are influenced by the electronic environment of each nucleus.

Proton (¹H) NMR: The ¹H NMR spectrum would show signals in both the aromatic (downfield, ~7.0-9.0 ppm) and aliphatic (upfield, ~0.8-4.0 ppm) regions. libretexts.org

Tiliquinol Moiety: The aromatic protons of the 5-methyl-8-quinolinol ring would appear as a series of doublets and triplets, characteristic of a substituted quinoline (B57606) system. The methyl group protons would resonate as a singlet at approximately 2.4-2.6 ppm. The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration, though in the salt form with the dodecylsulfate, this proton would be absent, and the interaction would be ionic.

Dodecylsulfate Moiety: The long alkyl chain of the dodecyl sulfate would produce a complex set of signals. The terminal methyl group (CH₃) would appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the main chain would produce a large, overlapping multiplet in the range of 1.2-1.6 ppm. The methylene group adjacent to the sulfate group (α-CH₂) would be significantly deshielded due to the electronegative oxygen atoms, appearing as a triplet around 3.9-4.1 ppm. chemicalbook.comresearchgate.net

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on each carbon atom in the molecule.

Tiliquinol Moiety: The spectrum would display ten distinct signals for the quinoline ring carbons, with chemical shifts in the aromatic region (typically 110-160 ppm). The carbon of the methyl group would appear at a higher field, around 15-20 ppm.

Dodecylsulfate Moiety: The carbons of the alkyl chain would be observed in the upfield region. The terminal methyl carbon would be around 14 ppm. The internal methylene carbons would have signals between 22 and 32 ppm. The α-methylene carbon, being attached to the sulfate group, would be the most downfield of the aliphatic carbons, expected around 68-70 ppm. sigmaaldrich.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Assignment (Tiliquinol Moiety) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-28.8 - 9.0148 - 150
H-37.5 - 7.7121 - 123
H-48.4 - 8.6135 - 137
C-5-CH₃2.4 - 2.617 - 19
H-67.4 - 7.6128 - 130
H-77.2 - 7.4112 - 114
C-8 (C-O)-150 - 155
C-4a-138 - 140
C-5-127 - 129
C-8a-139 - 141
Assignment (Dodecylsulfate Moiety) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
α-CH₂ (C1)3.9 - 4.1 (t)68 - 70
β-CH₂ (C2)1.6 - 1.8 (m)29 - 31
-(CH₂)₉- (C3-C11)1.2 - 1.4 (m)22 - 32
ω-CH₃ (C12)0.8 - 0.9 (t)14 - 15

Note: Predicted values are based on literature data for similar structures and general NMR principles. libretexts.orgpdx.edupitt.edu Actual experimental values may vary based on solvent, concentration, and temperature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the Tiliquinol moiety, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, H-3 with H-4, and H-6 with H-7), confirming their positions on the quinoline ring. In the dodecylsulfate chain, correlations would be observed between the α-CH₂ and β-CH₂, and between adjacent methylene groups along the chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~2.5 ppm would correlate with the carbon signal at ~18 ppm, confirming the C-5-CH₃ group. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which can be used to determine the elemental formula of this compound. The expected exact mass for the neutral compound (C₂₂H₃₅NO₅S) is approximately 425.2236 Da. nih.gov In practice, ESI-MS would likely show the individual ions. HRMS would be able to confirm the elemental composition of the Tiliquinol cation ([C₁₀H₁₀NO]⁺, exact mass ~160.0757 Da) and the dodecyl sulfate anion ([C₁₂H₂₅O₄S]⁻, exact mass ~265.1482 Da).

Expected HRMS Data for this compound Ions:

Ion Formula Calculated Exact Mass (Da)
Tiliquinol Cation[C₁₀H₁₀NO]⁺160.0757
Dodecylsulfate Anion[C₁₂H₂₅O₄S]⁻265.1482

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for structural confirmation.

Fragmentation of the Tiliquinol Cation ([C₁₀H₁₀NO]⁺): Based on studies of related methyl-8-quinolinols, the fragmentation of the Tiliquinol cation would likely proceed through the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). oup.com A significant fragment would be expected from the loss of CO from the molecular ion, followed by the loss of a hydrogen atom. oup.com

Fragmentation of the Dodecylsulfate Anion ([C₁₂H₂₅O₄S]⁻): The fragmentation of the dodecyl sulfate anion in negative ion mode would likely involve the loss of SO₃ (80 Da) to give an alkoxide ion, or cleavage at various points along the alkyl chain. researchgate.netmendeley.com

The identification of metabolites of this compound, for instance in biological matrices, would heavily rely on MS/MS. By comparing the fragmentation patterns of potential metabolites with that of the parent drug, structural modifications such as hydroxylation or glucuronidation could be identified.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are complementary and are useful for identifying the key structural features of this compound.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. The spectrum of this compound would be expected to show strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfate group, typically in the 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively. The C-H stretching vibrations of the aromatic Tiliquinol ring and the aliphatic dodecyl chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1650-1450 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the Tiliquinol moiety would give strong Raman signals. The C-H stretching of the alkyl chain would also be prominent. This technique would be particularly useful for studying the carbon backbone of the dodecyl chain. researchgate.net

Polymorphism Studies: Different crystalline forms (polymorphs) of a pharmaceutical compound can have different physical properties, including solubility and bioavailability. Both FTIR and Raman spectroscopy are powerful tools for identifying and quantifying polymorphs. researchgate.net Although no specific polymorphism studies on this compound are reported, these techniques could be used to detect subtle changes in the crystal lattice, which would manifest as shifts in peak positions and changes in peak shapes in the low-frequency region of the spectra.

Predicted Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-HStretching3100 - 30003100 - 3000 (strong)
Aliphatic C-HStretching3000 - 2850 (strong)3000 - 2850 (strong)
C=C, C=N (Quinoline)Stretching1650 - 14501650 - 1450 (strong)
S=O (Sulfate)Asymmetric Stretch1250 - 1150 (very strong)Weak
S-O (Sulfate)Symmetric Stretch1050 - 1000 (strong)1050 - 1000 (moderate)
C-OStretching~1100Moderate
CH₂Bending~1465Moderate
CH₃Bending~1375Moderate

Chromatographic Separations Coupled with Advanced Detectors for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating this compound from its impurities, which may include starting materials, byproducts, and degradation products. The choice of detector is critical for achieving the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org The development of a robust HPLC method would be the primary approach for assessing its purity and identifying impurities.

The separation of quinoline derivatives can be challenging. tandfonline.com A reversed-phase HPLC method would likely be the starting point, utilizing a C18 or a more specialized column, such as a naphthylpropyl column, which has shown high selectivity for quinoline alkaloids. tandfonline.comtandfonline.com The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

UV-Vis and Photodiode Array (PDA) Detection: Tiliquinol contains a quinoline ring, which is a chromophore that absorbs ultraviolet (UV) light. researchgate.net A UV-Vis detector set at a specific wavelength would provide quantitative data on the main component and any UV-absorbing impurities. shimadzu.com A Photodiode Array (PDA) detector offers a significant advantage by acquiring the full UV-Vis spectrum for each peak in the chromatogram. nih.gov This allows for the assessment of peak purity and can help in the preliminary identification of related substances by comparing their spectra to that of the main compound. d-nb.info

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for the definitive identification of impurities. nih.govdal.ca Mass spectrometry offers high sensitivity and specificity, providing mass-to-charge ratio (m/z) information for the parent molecule and its fragments. nih.gov For this compound, electrospray ionization (ESI) would be the preferred ionization technique. In positive ion mode, the Tiliquinol moiety would be readily detected, while the dodecylsulfate anion would be observed in negative ion mode. nih.govacs.org High-resolution mass spectrometry (HRMS) could be employed to determine the elemental composition of unknown impurities with high accuracy. nih.govmdpi.com

Parameter Typical HPLC Conditions for Quinoline Derivatives Rationale
Column Reversed-phase C18 or Naphthylpropyl, 250 mm x 4.6 mm, 5 µmProvides good retention and selectivity for aromatic and heterocyclic compounds. tandfonline.comresearchgate.net
Mobile Phase Gradient elution with Acetonitrile and water (with buffer, e.g., ammonium (B1175870) acetate)Optimizes separation of compounds with a range of polarities. researchgate.net
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. shimadzu.com
Detection PDA (200-400 nm) and/or ESI-MSPDA allows for spectral confirmation and peak purity analysis. nih.gov MS provides definitive identification. nih.gov

While this compound itself is not amenable to direct GC analysis due to its low volatility and ionic nature, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the analysis of volatile precursors and potential byproducts from its synthesis. madison-proceedings.com For instance, the precursor 5-methylquinolin-8-ol (Tiliquinol) and any related volatile impurities could be analyzed by GC-MS. researchgate.netnih.gov

The analysis would involve the extraction of volatile components from the this compound sample using a suitable organic solvent. diva-portal.org The GC would separate these components based on their boiling points and interaction with the stationary phase, and the MS would provide identification based on their mass spectra and fragmentation patterns. madison-proceedings.com The mass spectrum of quinoline, for example, shows characteristic ion peaks at m/z 129, 102, 123, and 51. madison-proceedings.com

Parameter Typical GC-MS Conditions for Quinoline Analysis Rationale
Column DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µmA common, robust column for a wide range of volatile and semi-volatile organic compounds. madison-proceedings.com
Injector Temp. 250 °CEnsures efficient volatilization of the analytes. madison-proceedings.com
Oven Program Temperature gradient (e.g., 90 °C hold, then ramp to 260 °C)Separates compounds with different boiling points. madison-proceedings.com
Carrier Gas Helium at ~1 mL/minInert carrier gas compatible with MS detection. madison-proceedings.com
Detector Mass Spectrometer (Electron Ionization)Provides fragmentation patterns for structural elucidation and identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable to research findings)

Parameter Information Obtained from X-ray Crystallography
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal. cambridge.org
Space Group The symmetry of the crystal lattice. researchgate.net
Atomic Coordinates The precise position of each atom in the unit cell. wikipedia.org
Bond Lengths & Angles The geometry of the Tiliquinol and dodecylsulfate ions. cambridge.org
Intermolecular Interactions Details of hydrogen bonding and other non-covalent interactions. researchgate.net

Elemental Analysis for Stoichiometric Verification in Research Samples

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and for assessing the purity of research-grade samples. For this compound (C₁₀H₉NO · C₁₂H₂₆O₄S), elemental analysis would be used to confirm the stoichiometric ratio of the Tiliquinol cation to the dodecylsulfate anion.

The theoretical elemental composition can be calculated from the molecular formula. The experimental values obtained from the analysis of a pure sample should closely match these theoretical values.

Element Theoretical Mass Percentage for C₂₂H₃₅NO₅S
Carbon (C)62.09%
Hydrogen (H)8.29%
Nitrogen (N)3.29%
Oxygen (O)18.80%
Sulfur (S)7.53%

Theoretical data is based on the molecular formula C₂₂H₃₅NO₅S, corresponding to the salt of Tiliquinol and dodecylsulfuric acid. madison-proceedings.com

Mechanistic Investigations of Tiliquinol Dodecylsulfate at the Molecular and Cellular Level in Non Clinical Models

Interaction with Biological Macromolecules in Model Systems

Protein Binding Studies (in vitro albumin or enzyme interactions)

No specific in vitro studies detailing the binding interactions of Tiliquinol (B1210629) dodecylsulfate with proteins such as albumin or other enzymes were identified in the public domain. While the dodecyl sulfate (B86663) component of the molecule is known to interact with and denature proteins, research specific to Tiliquinol dodecylsulfate is not available. nih.govnih.govwikipedia.orgresearchgate.net General studies on sodium dodecyl sulfate (SDS) show it binds to a wide variety of proteins, primarily through hydrophobic interactions, which can lead to the unfolding of the protein structure. nih.govnih.govmdpi.comnih.gov However, without specific experimental data for this compound, it is not possible to detail its protein binding profile.

Nucleic Acid Interactions (e.g., DNA intercalation, binding affinity)

There is no available research data from non-clinical models that investigates the interaction of this compound with nucleic acids. Studies on DNA intercalation, binding affinity, or other forms of interaction have not been published for this specific compound. General principles of nucleic acid interactions with small molecules involve various modes such as electrostatic interactions, covalent binding, and π-π stacking, but no studies have applied these to this compound. nih.govijbs.complos.orgnih.govfortislife.com

Cellular Uptake and Intracellular Distribution in in vitro Cell Lines (Non-Human Origin)

Permeability Studies across Model Membranes and Barriers

Specific studies on the permeability of this compound across model membranes and cellular barriers in non-human in vitro cell lines are not documented in the available literature. While sodium dodecyl sulfate has been shown to increase the permeability of cell membranes, specific data for this compound is absent. nih.gov Research on related compounds or the dodecyl sulfate moiety alone cannot be directly extrapolated to the permeability characteristics of the full this compound molecule without dedicated experimental validation.

Subcellular Localization Studies Using Imaging Techniques

No published studies utilizing imaging techniques to determine the subcellular localization of this compound within non-human in vitro cell lines were found. Consequently, there is no data on its distribution within cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum. nih.govnih.govplos.org

Enzymatic Biotransformation and Metabolic Fate in Isolated Systems (e.g., liver microsomes, cellular lysates)

Detailed investigations into the enzymatic biotransformation and metabolic fate of this compound in isolated systems like liver microsomes or cellular lysates have not been reported in the scientific literature. evotec.comnih.govthermofisher.comspringernature.com While liver microsomes are a common in vitro tool to study the metabolism of xenobiotics, including Phase I and Phase II reactions, no such studies have been published for this compound. evotec.comnih.govthermofisher.comspringernature.commdpi.comnih.govnih.gov

Modulation of Cellular Signaling Pathways in Research Models (e.g., receptor binding, enzyme activity assays)

Direct research on this compound's specific interactions with cellular signaling pathways, including receptor binding and enzyme activity assays, is not extensively documented. However, the broader class of quinoline (B57606) derivatives, to which Tiliquinol belongs, has been the subject of numerous investigations, revealing a variety of cellular targets. These studies provide a foundation for hypothesizing the potential mechanisms of this compound.

Quinoline compounds are recognized for their diverse biological activities, which include the inhibition of protein kinases, interference with tumor growth signaling cascades, and the disruption of tubulin assembly. researchgate.netekb.eg Some quinoline derivatives have been shown to target critical bacterial enzymes such as DNA gyrase and topoisomerase-IV, which are essential for managing the topological state of DNA during replication and transcription. neliti.com

Furthermore, studies on Tilbroquinol, a structurally similar quinoline derivative also found in the combination drug Intetrix, suggest potential enzymatic targets. Research indicates that Tilbroquinol may inhibit bacterial growth by targeting enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein reductase (ENR) and 3-hydroxyacyl-coenzyme A dehydrogenase (HAD). biosynth.com Additionally, some findings suggest that Tilbroquinol may possess anti-inflammatory properties through the antagonism of prostaglandin (B15479496) synthesis. biosynth.com

While these findings on related compounds are informative, it is crucial to note that they may not be directly extrapolated to this compound without specific experimental validation. The presence of the dodecylsulfate chain introduces significant structural and chemical differences that could alter its biological activity and cellular targets.

Table 1: Potential Enzymatic Targets of Quinoline Derivatives

Enzyme Class Specific Examples Potential Effect of Inhibition Relevance to Tiliquinol (by inference)
Protein KinasesVarious oncogenic kinasesDisruption of cancer cell signalingPotential anti-proliferative activity
TopoisomerasesDNA gyrase, Topoisomerase-IVInhibition of bacterial replicationPotential antimicrobial action
Fatty Acid Synthesis EnzymesEnoyl-acyl carrier protein reductase (ENR), 3-hydroxyacyl-coenzyme A dehydrogenase (HAD)Disruption of bacterial cell membrane synthesisPotential antimicrobial action
Tubulin-Disruption of microtubule dynamicsPotential anti-proliferative activity

This table is based on the activities of the broader class of quinoline compounds and related molecules; direct evidence for this compound is lacking.

Investigation of Ion Channel or Transporter Interactions in Recombinant Systems

There is a notable absence of specific research in the public domain detailing the interactions of this compound with ion channels or transporters in recombinant systems. Such studies are essential for elucidating whether a compound can modulate the activity of these critical membrane proteins, thereby affecting cellular excitability, transport of nutrients and waste, and signal transduction.

The dodecylsulfate component of this compound is a well-known anionic surfactant. Due to its amphipathic nature, it has the potential to interact with and disrupt the lipid bilayer of cell membranes. evitachem.com This general membrane-disrupting capability could theoretically influence the function of embedded membrane proteins, including ion channels and transporters. The function of many ion channels is sensitive to their surrounding lipid environment, and alterations in membrane properties such as thickness and fluidity can modulate their gating kinetics. nih.gov However, without direct experimental evidence from studies using recombinant systems expressing specific ion channels or transporters, any such interaction remains speculative.

Studies on other quinoline derivatives have shown some interaction with ion channels. For instance, quinidine (B1679956), a well-known quinoline alkaloid, is recognized for its effects on cardiac ion channels. mdpi.com However, the structural differences between quinidine and Tiliquinol are significant, and the presence of the dodecylsulfate tail in this compound makes direct comparisons difficult.

Pre Clinical Biological Evaluation and Research Applications of Tiliquinol Dodecylsulfate

Investigation of Microbiological Interactions in Model Systems

Tiliquinol (B1210629) dodecylsulfate, often in combination with other compounds, has been a subject of interest for its antimicrobial properties.

Studies on Protozoan Parasites (Entamoeba histolytica in in vitro models)

Tiliquinol dodecylsulfate is a component of the medication Intetrix, which is prescribed for the treatment of amoebiasis, an infection caused by the parasite Entamoeba histolytica. ncats.iomedkoo.com The life cycle of E. histolytica involves an infective cyst stage and a trophozoite stage that causes disease. nih.gov Research has focused on understanding the parasite's virulence, which is a complex interplay of host and parasite factors. mdpi.com

In the laboratory, studies on E. histolytica often involve in vitro models to investigate the parasite's biology and susceptibility to drugs. For instance, researchers have developed methods to induce cyst-like structures from trophozoites in vitro to better study the parasite's life cycle and identify potential drug targets. nih.gov The virulence of E. histolytica has been linked to various factors, including the expression of specific genes like the AIG1 gene. mdpi.com The development of new anti-amoebic compounds is a priority due to issues with current treatments like metronidazole. riken.jp

Bacterial Susceptibility Studies (Vibrio cholerae in in vitro models)

In vitro studies have demonstrated the sensitivity of Vibrio cholerae, the bacterium responsible for cholera, to a combination of tiliquinol and tilbroquinol. nih.gov Notably, the O:139 serotype of V. cholerae, which is resistant to many antibiotics, has been shown to be susceptible to this combination. nih.gov Vibrio cholerae is a gram-negative bacterium that colonizes the human intestine and secretes virulence factors, including the cholera toxin. plos.org

The study of V. cholerae often utilizes specialized media for its isolation and identification from fecal specimens. cdc.gov The dynamics of V. cholerae infection can be influenced by the presence of lytic vibriophages, which are viruses that prey on the bacteria. gtfcc.org

Impact on Commensal Microbiota in ex vivo or in vitro Gut Models

The human gut is home to a complex and diverse community of microorganisms, collectively known as the gut microbiota. mdpi.com This microbiota plays a crucial role in maintaining health, and its composition can be influenced by various factors, including diet and the use of antibiotics. mdpi.comfrontiersin.org In vitro gut models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®), are valuable tools for studying the interactions between ingested compounds and the gut microbiota. frontiersin.org

These models allow for the long-term simulation of the different regions of the gastrointestinal tract and their associated microbial communities. frontiersin.org Research using such models has shown that the gut microbiota can influence the host's immune system and protect against pathogens. nih.govmdpi.com The use of probiotics has been studied for its potential to modulate the gut microbiota and improve gut health. mdpi.com

Antiparasitic Efficacy in Non-Human in vivo Models and their Methodologies

The evaluation of new antiparasitic drugs often involves testing in non-human in vivo models. For instance, the efficacy of VNI, an inhibitor of the enzyme sterol 14α-demethylase (CYP51), against Trypanosoma cruzi, the parasite that causes Chagas disease, has been studied in murine models. nih.gov These studies involve infecting mice with the parasite and then treating them with the test compound to assess its ability to clear the infection. nih.gov

Similarly, hamster models have been used to study the effectiveness of new treatments for amebiasis. In one study, an iron-targeting compound was shown to cure liver abscesses caused by E. histolytica in hamsters. riken.jp The virulence of E. histolytica strains can also be assessed in vivo by their ability to form liver abscesses in hamsters. mdpi.com

Impact on Host-Pathogen Dynamics in Experimental Systems

The interaction between a host and a pathogen is a dynamic process involving a complex interplay of factors from both organisms. nih.govembo.orgmdpi.com Pathogens have evolved various mechanisms to manipulate host cell processes, including cell death, to promote their own survival and spread. nih.gov The host, in turn, has developed intricate immune responses to combat infection. nih.gov

Experimental systems are crucial for dissecting these complex interactions. For example, studies on the co-localization of Mycobacterium tuberculosis complex lineages with specific human host populations suggest a biological effect of this long-term association on the dynamics of tuberculosis transmission. medrxiv.org The introduction of invasive species can also disrupt established host-pathogen dynamics, potentially leading to disease outbreaks. researchgate.net

Potential as a Research Probe or Tool in Biological Assays and Screening

Chemical probes are small molecules that selectively bind to and modulate the function of a specific protein target. promega.co.uk They are invaluable tools in basic research and drug discovery for validating the role of proteins in complex biological systems. promega.co.uk The development of high-quality chemical probes requires rigorous characterization, including demonstration of target engagement within cells. promega.co.uk

Databases such as the BioAssay Research Database (BARD) provide access to a wealth of bioassay data, facilitating the identification and development of new chemical probes. nih.gov this compound, with its known biological activities, could potentially be developed into a research probe to investigate specific biological pathways or to be used in high-throughput screening assays to identify new drug leads.

Interactive Data Table: Microbiological Susceptibility

Compound/CombinationPathogenModel SystemKey FindingReference
Tiliquinol/TilbroquinolVibrio cholerae O:139In vitroSensitive to the combination nih.gov

Interactive Data Table: In Vivo Antiparasitic Efficacy

CompoundPathogenAnimal ModelOutcomeReference
Iron-targeting compoundEntamoeba histolyticaHamsterCured liver abscesses riken.jp
VNITrypanosoma cruziMouseHigh antiparasitic efficacy nih.gov

Synergistic and Antagonistic Effects with Other Investigational Compounds in Pre-clinical Settings

Information regarding the synergistic and antagonistic effects of this compound with other investigational compounds in pre-clinical settings is not currently available in published scientific literature.

Theoretical and Computational Chemistry of Tiliquinol Dodecylsulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, grounded in quantum mechanics, can elucidate the distribution of electrons and predict the molecule's reactivity. qulacs.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Illustrative Data Table: Frontier Molecular Orbital Energies and Reactivity Descriptors for Tiliquinol (B1210629) Dodecylsulfate (Hypothetical)

ParameterValue (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.4ELUMO - EHOMO
Ionization Potential (I)6.2-EHOMO
Electron Affinity (A)1.8-ELUMO
Electronegativity (χ)4.0(I + A) / 2
Chemical Hardness (η)2.2(I - A) / 2
Chemical Softness (S)0.2271 / (2η)

Note: The values in this table are hypothetical and for illustrative purposes, as specific quantum chemical calculations for Tiliquinol dodecylsulfate are not publicly available.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. nih.govresearchgate.netresearchgate.netmdpi.com It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), susceptible to nucleophilic attack. This map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns. nih.govnih.gov

For this compound, an ESP map would likely show negative potential around the oxygen and nitrogen atoms of the quinolinol ring and the sulfate (B86663) group, and positive potential around the hydrogen atoms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, like an enzyme or receptor. frontiersin.orgnih.govnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govnih.gov This method helps in understanding the binding mode and affinity. Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-target complex over time, providing insights into the dynamic nature of the interaction. nih.govnih.govdovepress.com These simulations solve Newton's equations of motion for the atoms in the system, offering a detailed view of conformational changes and intermolecular interactions.

Illustrative Data Table: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5Predicted free energy of binding
Interacting ResiduesArg120, Phe250, Leu300Key amino acid residues in the binding site
Types of InteractionsHydrogen bonds, hydrophobic interactions, π-π stackingForces stabilizing the ligand-target complex
RMSD (Å)1.5Root-mean-square deviation from the initial docked pose after simulation

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Physicochemical Parameters via Computational Methods for Research Design

Computational methods can reliably predict various physicochemical properties of a molecule, which is crucial for designing further experimental research. nih.govnih.gov These parameters include lipophilicity (log P), aqueous solubility (log S), molecular weight, and polar surface area. Such predictions are often based on the molecule's structure and are calculated using quantitative structure-property relationship (QSPR) models. nih.govresearchgate.netresearchgate.net

Illustrative Data Table: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImportance in Research Design
Molecular Weight ( g/mol )425.58 medkoo.comInfluences diffusion and transport properties
log P (Octanol/Water)4.5Indicates lipophilicity and potential for membrane permeability
Aqueous Solubility (log S)-4.2Affects bioavailability and formulation
Polar Surface Area (Ų)95.7Relates to membrane penetration and transport

Note: Apart from the molecular weight, the values are hypothetical and derived from general principles of computational prediction for similar structures.

Structure-Activity Relationship (SAR) Studies Based on Computational Models and in vitro Data

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govacademie-sciences.frnih.gov By computationally modifying the structure of this compound—for instance, by altering the length of the dodecyl chain or substituting different groups on the quinoline (B57606) ring—and predicting the effect of these changes on its interaction with a target, a computational SAR model can be built. This in silico approach can guide the synthesis of new derivatives with potentially enhanced activity. nih.gov

Development of Predictive Models for Biological Activity Based on in silico Data

The data generated from the aforementioned computational studies can be used to develop predictive models for the biological activity of this compound and related compounds. atomscience.orgnih.govmdpi.combiorxiv.orgpreprints.org By employing machine learning algorithms trained on a dataset of chemical structures and their computationally predicted (or experimentally determined) activities, it is possible to create models that can screen virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and experimental testing.

Methodological Considerations and Challenges in Tiliquinol Dodecylsulfate Research

Challenges in High-Purity Synthesis and Scale-Up for Research Purposes

The synthesis of Tiliquinol (B1210629) dodecylsulfate for research applications presents a number of challenges, particularly in achieving high purity and in scaling up the production from laboratory to larger batch sizes. The compound itself is an ionic salt formed from Tiliquinol (5-methyl-8-quinolinol) and dodecyl sulfate (B86663). The synthesis would likely involve the reaction of Tiliquinol with a dodecyl sulfating agent.

Challenges in this process can be multifaceted:

Scale-Up: Transitioning from a small-scale laboratory synthesis to producing larger quantities (scale-up) for extensive research studies introduces further difficulties. Reactions that are manageable on a small scale may become problematic at a larger volume, with issues such as heat transfer, mixing efficiency, and reaction kinetics becoming more critical. The cost of starting materials and reagents for large-scale synthesis can also be a significant factor. For instance, custom synthesis of related compounds can have long lead times, often spanning two to four months, with costs being highly dependent on the complexity of the chemical synthesis. medkoo.com For cost-efficiency in such custom syntheses, a minimum order quantity may be required. medkoo.com

Characterization: Thorough characterization of the synthesized Tiliquinol dodecylsulfate is essential to confirm its identity and purity. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, to confirm the structure and elemental composition.

A general overview of the synthetic challenges is presented in the table below.

ChallengeDescriptionPotential Mitigation Strategies
Achieving High Purity Removal of unreacted starting materials, by-products, and solvents.Advanced purification techniques (e.g., preparative HPLC, recrystallization), optimization of reaction conditions.
Synthesis Scale-Up Maintaining reaction control, ensuring efficient heat and mass transfer, managing costs of larger quantities of reagents.Process optimization studies, use of specialized scale-up reactors, sourcing cost-effective starting materials.
Product Characterization Unambiguous confirmation of the chemical structure and assessment of purity.Comprehensive analysis using multiple spectroscopic and analytical methods (NMR, MS, HPLC, Elemental Analysis).
Yield Optimization Maximizing the amount of pure product obtained from the reaction.Systematic investigation of reaction parameters (temperature, stoichiometry, catalyst), and minimizing losses during workup and purification.

Analytical Method Validation for Quantification in Complex Research Matrices (e.g., biological samples from in vitro or ex vivo studies)

The accurate quantification of this compound in complex biological matrices, such as plasma, tissue homogenates, or cell lysates from in vitro or ex vivo studies, is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. The development and validation of suitable analytical methods are therefore of paramount importance.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a common and powerful technique for the quantification of small molecules in biological samples. The validation of such a method for this compound would need to adhere to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eunih.gov

Key validation parameters that must be assessed include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. unodc.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researchgate.net

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

Matrix Effects: The alteration of the analytical signal due to the presence of other components in the biological matrix.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The development of a robust analytical method for this compound would involve optimizing several factors, including the choice of chromatographic column, mobile phase composition, and mass spectrometric parameters.

Table 2: Key Parameters for Analytical Method Validation

Parameter Description Typical Acceptance Criteria (as per ICH/FDA guidelines)
Linearity The range over which the method is linear. Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration. Within ±15% of the nominal value (±20% at the LLOQ) researchgate.net
Precision The variability of the measurements. Relative standard deviation (RSD) or coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) researchgate.net
Selectivity The ability to measure the analyte in the presence of other matrix components. No significant interfering peaks at the retention time of the analyte and internal standard. unodc.org
Lower Limit of Quantification (LLOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio typically ≥ 10; accuracy and precision criteria must be met. researchgate.net
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). Analyte concentration should be within ±15% of the initial concentration.

Stability and Storage Considerations for Research Materials

The stability of this compound as a research material is a critical factor that can influence the reliability and reproducibility of experimental results. Proper storage and handling are essential to prevent degradation of the compound.

For the related compound Tiliquinol, it is recommended to store it in a dry, dark place at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years). medkoo.com It is also noted that the compound is stable for a few weeks during standard shipping at ambient temperatures. medkoo.com Similar storage conditions would likely be appropriate for this compound, although specific stability studies should be conducted to confirm this.

Key stability aspects to consider for this compound include:

Solid-State Stability: Stability of the powdered compound under different temperature and humidity conditions.

Solution Stability: Stability in various solvents that might be used for preparing stock solutions or in experimental assays. Factors such as pH and exposure to light should be investigated.

Freeze-Thaw Stability: The stability of the compound in biological samples when subjected to multiple freeze-thaw cycles.

Table 3: General Storage Recommendations for Tiliquinol-related Compounds

Storage Condition Duration Temperature Additional Notes
Short-term Days to weeks 0 - 4 °C Dry and dark conditions are recommended. medkoo.com
Long-term Months to years -20 °C Ensure airtight and light-proof containers. medkoo.com
Shipping Few weeks Ambient Considered stable for ordinary shipping durations. medkoo.com

Ethical Considerations in Pre-clinical in vivo Research Involving Animal Models

The use of animal models in preclinical research is subject to stringent ethical considerations to ensure the welfare of the animals involved. lindushealth.com Any in vivo studies with this compound would need to be designed and conducted in accordance with these ethical principles.

The "3Rs" are a cornerstone of ethical animal research:

Replacement: Using non-animal methods wherever possible.

Reduction: Using the minimum number of animals necessary to obtain statistically significant results. nih.gov

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. nih.gov

Researchers planning to use this compound in animal models must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. nih.gov The research protocol submitted to the committee must provide a clear justification for the use of animals, a detailed description of the experimental procedures, and measures to ensure animal welfare. nih.gov This includes appropriate housing, environmental enrichment, and veterinary care. nih.govxybion.com

Specific ethical considerations for in vivo research with this compound would involve:

Justification of Animal Use: A clear scientific rationale for why the research questions cannot be addressed through in vitro or in silico methods. nih.gov

Dose Selection: Careful selection of doses to be tested, starting with low doses to assess for any acute toxicity.

Monitoring of Animal Welfare: Close observation of the animals for any adverse effects, with clear endpoints for humane euthanasia if necessary. nih.gov

Pain Management: The use of anesthetics and analgesics for any procedures that may cause pain or distress. nih.gov

Regulatory Landscape and Implications for Research-Use-Only Compounds

Compounds that are intended for "Research Use Only" (RUO), such as this compound in the early stages of investigation, are subject to a specific regulatory landscape. While not intended for human use, their handling and application in research are still governed by certain regulations and guidelines to ensure safety and scientific integrity.

Key regulatory aspects for RUO compounds include:

Labeling: RUO compounds must be clearly labeled as such, indicating that they are not for diagnostic or therapeutic use in humans.

Good Laboratory Practice (GLP): For preclinical studies that will be submitted to regulatory agencies (such as the FDA) for review, the research must be conducted in compliance with GLP regulations. xybion.com GLP ensures the quality and integrity of non-clinical laboratory studies.

Material Safety Data Sheet (MSDS): An MSDS must be available for the compound, providing information on its physical and chemical properties, potential hazards, and safe handling procedures. who.int

Institutional Biosafety Committee (IBC) Review: Depending on the nature of the research, particularly if it involves recombinant DNA or other biohazardous materials in conjunction with the compound, review and approval from an IBC may be required.

The regulatory requirements for RUO compounds are designed to ensure that research is conducted in a safe and responsible manner, even when the compound is far from any potential clinical application. who.int

Future Directions and Emerging Research Avenues for Tiliquinol Dodecylsulfate

Exploration of Novel Biological Targets in Pre-clinical Models Beyond Established Research Areas

The primary established activity of Tiliquinol (B1210629), a key component of Tiliquinol dodecylsulfate, is its anti-amoebic effect against parasites like Entamoeba histolytica smolecule.comchemsrc.commedchemexpress.commedchemexpress.com. Research has also indicated its potential against other protozoa such as Leishmania donovani and Trypanosoma cruzi smolecule.com. The mechanism is hypothesized to involve the disruption of parasitic cellular membranes or energy production pathways smolecule.com. However, the biological targets of the combined molecule, this compound, have not been extensively investigated.

Future preclinical research should venture beyond its established anti-parasitic role. The dodecyl sulfate (B86663) component, a potent surfactant, could modify the interaction of Tiliquinol with biological membranes, potentially revealing new targets. A forward chemical genetics approach, where the compound is tested in various disease models to identify novel therapeutic effects, could be highly valuable nih.gov.

Potential Novel Research Areas:

Anticancer Activity: Given that some quinoline (B57606) derivatives exhibit anticancer properties, and dodecyl sulfate can disrupt cell membranes, investigating the effect of this compound on various cancer cell lines is a logical next step. Initial studies could focus on its impact on cell viability, apoptosis, and cell cycle progression in cancers where membrane dynamics are critical.

Antifungal Properties: Tiliquinol has shown some antimicrobial activity smolecule.com. The addition of dodecyl sulfate, which can permeabilize fungal cell walls, may lead to synergistic antifungal effects. Preclinical models of fungal infections could be employed to test this hypothesis.

Neurological Disorders: The blood-brain barrier is a significant challenge in treating neurological diseases. The surfactant properties of dodecyl sulfate might influence the permeability of Tiliquinol across this barrier. Investigating its effects in preclinical models of neurodegenerative diseases or brain tumors could open new avenues, though this would require careful toxicological assessment.

Table 1: Hypothetical Preclinical Screening of this compound for Novel Biological Activity

Disease ModelCell Line/Animal ModelPrimary Endpoint AssessedPotential Target Pathway Investigated
Glioblastoma U-87 MG, C6Tumor growth inhibitionEGFR signaling, Membrane potential disruption
Systemic Candidiasis Candida albicansFungal burden in organsErgosterol biosynthesis, Cell wall integrity
Alzheimer's Disease Model 5XFAD miceAmyloid-beta plaque reductionBeta-secretase activity, Microglial activation

Investigation of Nanotechnology-based Delivery Systems for Research Applications and Enhanced Biological Studies

Nanotechnology offers transformative approaches to drug delivery, enhancing solubility, stability, and targeted delivery of therapeutic agents nih.govbritannica.com. For a compound like this compound, which has poor solubility, nano-formulations could be particularly advantageous for research applications.

Future research should focus on encapsulating this compound in various nanoparticle systems to improve its utility in biological studies.

Potential Nanotechnology Platforms:

Liposomes: These lipid bilayer vesicles can encapsulate both hydrophilic and hydrophobic compounds, potentially improving the bioavailability of this compound for in vitro and in vivo studies nih.gov.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are composed of solid lipids and offer advantages like controlled release and improved stability nih.gov. They could be used to create a more stable formulation of this compound for prolonged-release studies.

Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that offer sustained release and can be surface-modified for targeted delivery to specific cells or tissues nih.gov.

Table 2: Potential Nanoparticle Formulations for this compound Research

Nanoparticle TypeCore ComponentsSurface Modification (Example)Potential Research Application
Liposome Phosphatidylcholine, CholesterolPEGylationEnhanced circulation time for in vivo efficacy studies
Nanostructured Lipid Carrier Glyceryl monostearate, Oleic acidTransferrinTargeted delivery to cancer cells overexpressing the transferrin receptor
PLGA Nanoparticle Poly(lactic-co-glycolic acid)Folic AcidTargeted delivery to folate receptor-positive tumors

Combinatorial Research with Other Investigational Compounds for Synergistic Effects

Combining therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects nih.gov. This approach can also help in overcoming drug resistance. The future of this compound research should include its evaluation in combination with other investigational or approved drugs.

Given the membrane-disrupting potential of the dodecyl sulfate component, combinations with drugs that have intracellular targets could be particularly effective. The dodecyl sulfate might enhance the permeability of the cell membrane to the other drug.

Potential Combinatorial Strategies:

With Conventional Chemotherapeutics: Combining this compound with drugs like doxorubicin (B1662922) or paclitaxel (B517696) could enhance their cytotoxic effects in cancer cells.

With Other Antimicrobials: In the context of its anti-parasitic or potential antifungal activity, combining it with standard-of-care agents like amphotericin B or fluconazole (B54011) could lead to lower required doses and reduced toxicity.

With Metal Chelators: Some quinoline derivatives act as metal chelators. A patent application has suggested the use of related compounds like clioquinol (B1669181) in combination with other antimicrobials for treating drug-resistant infections google.com. Exploring similar combinations with this compound is warranted.

Application in Advanced in vitro Organ-on-a-Chip or 3D Culture Systems for Complex Biological Modeling

Organ-on-a-chip and 3D cell culture models are revolutionizing preclinical research by providing more physiologically relevant systems than traditional 2D cell cultures nih.govnih.govmdpi.commicrofluidics-innovation-center.com. These models can better predict human responses to drugs and toxins.

Future research on this compound should leverage these advanced in vitro systems to study its effects in a more complex and human-relevant context.

Potential Applications in Advanced Models:

Intestine-on-a-Chip: Given that Tiliquinol is a non-absorbed anti-amoebic luminal agent, an intestine-on-a-chip model could be used to study its effects on the gut epithelium, its interaction with gut microbiota, and its efficacy against intestinal pathogens in a dynamic microenvironment nih.gov.

Liver-on-a-Chip: To investigate the potential hepatotoxicity of Tiliquinol, a known concern with some quinoline derivatives, a liver-on-a-chip model could provide more accurate data than simple hepatocyte cultures nih.gov.

Tumor-on-a-Chip: For exploring its anticancer potential, a tumor-on-a-chip model could be used to study its effects on tumor cell invasion, metastasis, and interaction with immune cells, providing a more comprehensive picture than standard cell viability assays mednexus.org.

Development of Novel Research Assays Utilizing this compound as a Probe

The unique properties of this compound, combining a heterocyclic quinoline structure with a long-chain surfactant, could be exploited to develop novel research assays.

Potential Assay Development:

Membrane Permeability Assays: Due to the presence of dodecyl sulfate, the compound could be used as a positive control or a tool to study membrane permeabilization in various cell types.

Fluorescent Probes: By chemically modifying the Tiliquinol moiety to make it fluorescent, this compound could be developed into a probe to visualize its interaction with cell membranes or its subcellular localization.

Target Deconvolution Assays: If this compound shows a novel biological effect in a phenotypic screen, it can be used as a chemical probe in target deconvolution studies (e.g., using affinity chromatography or proteomics-based approaches) to identify its molecular target(s) nih.govresearchgate.net.

Q & A

Q. What experimental methods are recommended for determining the critical micelle concentration (CMC) of Tiliquinol dodecylsulfate?

The CMC can be measured using surface tension techniques, where a sharp decrease in surface tension corresponds to micelle formation. Conduct measurements across varying concentrations of this compound in solvents (e.g., water, deep eutectic solvents) using a tensiometer. Triplicate trials and temperature control (e.g., 25°C) are critical for reproducibility. Compare results with small-angle neutron scattering (SANS) data to validate micelle size and morphology .

Q. How should researchers characterize the purity and structural identity of synthesized this compound?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, supplemented by Fourier-transform infrared (FTIR) spectroscopy for functional group analysis. High-performance liquid chromatography (HPLC) with a UV-Vis detector can assess purity. For novel compounds, include elemental analysis and mass spectrometry (ESI-MS). Ensure cross-referencing with established protocols for surfactant characterization .

Q. What are the standard protocols for preparing this compound in deep eutectic solvents (DES)?

Prepare DES by mixing hydrogen-bond donors (e.g., urea, glycerol) with choline chloride at specific molar ratios (e.g., 1:2 for choline chloride:urea). Dissolve this compound in the DES under controlled heating (40–60°C) and agitation. Monitor solubility via dynamic light scattering (DLS) to ensure homogeneity. Pre-dry solvents to avoid water interference .

Advanced Research Questions

Q. How do counterion variations (e.g., Li⁺, Cs⁺, organic ions) influence the self-assembly behavior of this compound?

Counterions modulate micelle morphology by altering headgroup solvation and electrostatic interactions. For example, inorganic ions like Li⁺ increase CMC due to weaker binding, while organic ions (e.g., 1-ethyl-3-methylimidazolium) promote elongated micelles via hydrophobic interactions. Use SANS and cryogenic transmission electron microscopy (cryo-TEM) to compare micelle shapes in choline-based DES versus aqueous systems. Reference surface tension-derived CMC values for cross-validation .

Q. What methodological approaches resolve contradictions in reported micelle morphologies of this compound across different solvent systems?

Discrepancies often arise from solvent-component interactions (e.g., urea disrupting micelle packing). Design comparative studies using identical surfactant concentrations and solvent preparation protocols. Employ a combination of SANS (for size/shape analysis), fluorescence spectroscopy (for micropolarity), and molecular dynamics simulations to isolate solvent effects. Statistical analysis of variance (ANOVA) can identify significant morphological differences .

Q. How can researchers investigate the role of solvent component interactions in this compound’s self-assembly?

Deuterated solvents (e.g., d4-urea, d8-glycerol) enable neutron scattering contrast variation to map solvent penetration into micelle headgroups. Pair this with attenuated total reflectance (ATR)-FTIR to study hydrogen bonding between surfactant headgroups and DES components. Control experiments in ionic liquids or aqueous solutions provide baseline data for interaction comparisons .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing CMC and micelle size data?

Use nonlinear regression (e.g., sigmoidal fitting for surface tension vs. concentration curves) to calculate CMC. For SANS data, apply Guinier approximation for micelle radius of gyration and core-shell models for detailed morphology. Report means ± standard deviations from triplicate experiments. Address outliers via Grubbs’ test or robust statistical packages (e.g., R or Python’s SciPy) .

Q. How should conflicting data on this compound’s aggregation number be documented and interpreted?

Aggregation numbers vary with measurement techniques (e.g., static vs. dynamic light scattering). Clearly state experimental conditions (temperature, solvent, instrumentation) and cite method-specific limitations. Use isothermal titration calorimetry (ITC) to correlate aggregation thermodynamics with structural data. Tabulate results across methodologies to highlight systematic biases .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound experiments?

  • Standardize solvent preparation (e.g., freeze-drying DES components).
  • Calibrate instruments (tensiometers, spectrometers) before each use.
  • Include positive controls (e.g., sodium dodecylsulfate in water) and negative controls (solvent-only samples).
  • Document raw data and analysis scripts in supplementary materials .

Q. How to design a study evaluating this compound’s potential in drug delivery systems?

  • Assess encapsulation efficiency using fluorescent probes (e.g., Nile Red) and dialysis bag release assays.
  • Test cytotoxicity via MTT assays on cell lines (e.g., HeLa).
  • Compare micelle stability in physiological buffers (pH 7.4, 37°C) using DLS over 24–72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.